[2,3'-Bipyridin]-3-ylmethanamine
Description
[2,3'-Bipyridin]-3-ylmethanamine is a bipyridine derivative featuring a methanamine (-CH₂NH₂) substituent at the 3-position of the 2,3'-bipyridine scaffold. The methanamine group introduces basicity and nucleophilicity, which may enhance its reactivity in synthetic or biological contexts compared to unsubstituted bipyridines.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2-pyridin-3-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10/h1-6,8H,7,12H2 |
InChI Key |
HZHMEXYXAGZNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-3-ylmethanamine typically involves the coupling of pyridine derivatives. Common methods include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require the presence of a catalyst, such as palladium or nickel, and are conducted under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-3-ylmethanamine, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridin]-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
[2,3’-Bipyridin]-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-3-ylmethanamine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These interactions can influence the electronic properties of the metal, leading to various catalytic and photophysical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [2,3'-Bipyridin]-3-ylmethanamine with two structurally related compounds: Perampanel and 2,2'-Dipyridylamine . Key distinctions in molecular architecture, functional groups, and applications are highlighted.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural Differences and Implications
Perampanel vs. This compound: Perampanel’s phenyl and cyano groups enhance lipophilicity and receptor binding affinity, critical for its role as a CNS-active AMPA antagonist . In contrast, the methanamine group in this compound likely increases solubility in polar solvents, making it more suitable for aqueous-phase reactions or as a hydrogen-bond donor in ligand-receptor interactions. The ketone moiety in Perampanel (6'-oxo group) introduces hydrogen-bond acceptor properties absent in the methanamine derivative.
2,2'-Dipyridylamine vs. This compound: The 2,2'-linkage in 2,2'-Dipyridylamine creates a rigid, symmetrical structure ideal for forming metal complexes . The absence of a methanamine group in 2,2'-Dipyridylamine limits its nucleophilic reactivity compared to the target compound.
Pharmacological and Industrial Relevance
- Perampanel : Clinically validated for epilepsy treatment due to its AMPA receptor antagonism . Its complex structure underscores the importance of aromatic and electron-withdrawing groups in CNS drug design.
- 2,2'-Dipyridylamine : Primarily used in laboratory settings for synthesizing coordination polymers or as a chelating agent . Its simplicity favors cost-effective scalability.
- This compound : While direct data on its applications are lacking, the methanamine group suggests utility in synthesizing Schiff bases or as a building block for bioactive molecules (e.g., kinase inhibitors).
Biological Activity
[2,3'-Bipyridin]-3-ylmethanamine is a compound belonging to the bipyridine family, characterized by two pyridine rings connected by a methylene bridge. Its molecular formula is C₉H₉N₂, with a molecular weight of approximately 145.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
Structural Characteristics
The unique structure of this compound contributes to its biological activity. The methanamine group at the 3-position enhances its reactivity, allowing it to participate in various chemical reactions and biological interactions. Its ability to coordinate with metal ions further expands its applications in catalysis and sensor development.
Interaction with Biological Targets
Research indicates that this compound exhibits significant biological activity through its interaction with various receptors and enzymes. Similar bipyridine derivatives have been shown to act as inhibitors for specific enzymes or receptors involved in disease pathways, suggesting that this compound may also possess therapeutic potential.
Table 1: Biological Activity of Related Bipyridine Compounds
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This binding can modulate enzyme activity or disrupt cellular processes critical for disease progression. For example, studies have suggested that similar compounds can inhibit PIM kinases, which are implicated in various cancers and autoimmune disorders .
Case Studies
Several studies have explored the biological implications of bipyridine derivatives:
- Kinase Inhibition : A study demonstrated that bipyridine derivatives could inhibit PIM1 and PIM3 kinases effectively. These kinases are associated with cell survival and proliferation in cancers such as leukemia and lymphoma.
- Antimicrobial Properties : Research into related compounds has revealed potential antimicrobial activities, suggesting that this compound may also exhibit similar properties .
Synthesis and Applications
The synthesis of this compound typically involves several methods that allow for high yields and purity. Its applications span medicinal chemistry and materials science, highlighting its versatility as a building block for drug development and as a ligand in coordination chemistry.
Table 2: Synthesis Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Suzuki Coupling | Reaction of halopyridines with boronic acids | 70-90 |
| Nucleophilic Substitution | Substitution reactions involving amines | 60-80 |
| Metal-Catalyzed Reactions | Utilization of metal catalysts for bipyridine formation | 75-85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
